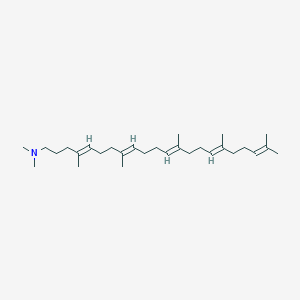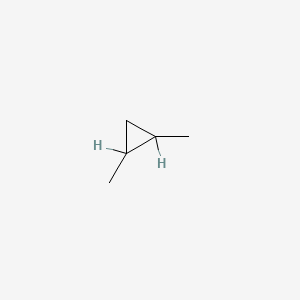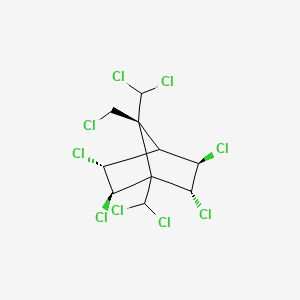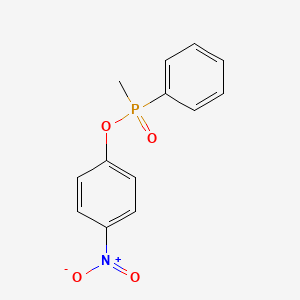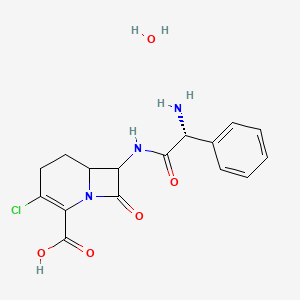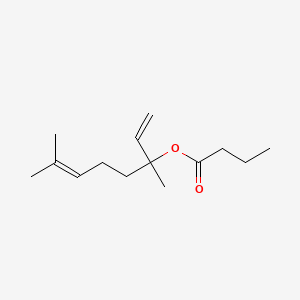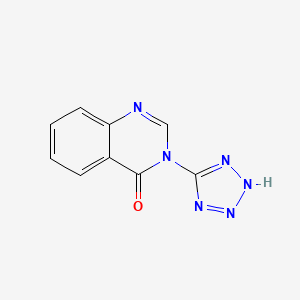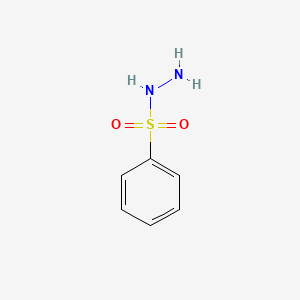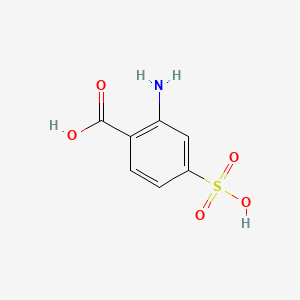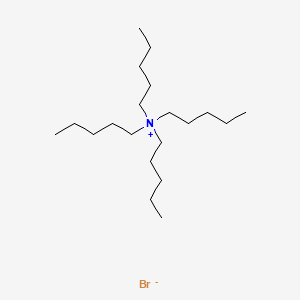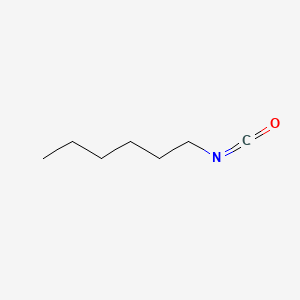
ヘキシルイソシアネート
概要
説明
Hexyl isocyanate is an organic compound with the molecular formula C₇H₁₃NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). Hexyl isocyanate is a colorless to pale yellow liquid with a pungent odor. It is primarily used as an intermediate in the synthesis of various chemicals and materials, including polyurethanes and other polymers .
科学的研究の応用
Hexyl isocyanate has several applications in scientific research and industry:
Polymer Synthesis: Used in the production of polyurethanes and other polymers.
Biological Studies: Investigated for its antigenicity in animal models of respiratory hypersensitivity.
Material Science: Employed in the synthesis of rigid-rod, helical isocyanate-based macromonomers and rod-coil-rod triblock copolymers.
作用機序
Target of Action
Hexyl isocyanate is an organic compound that primarily targets small molecules such as water, alcohols, and amines . It is also known to interact with other isocyanates .
Mode of Action
The compound interacts with its targets through a process known as hydrolysis. This can occur across both the nitrogen-carbon (N-C) and carbon-oxygen (C-O) bonds of hexyl isocyanate via concerted mechanisms to form carbamate or imidic acid . The barrier heights for these reactions are influenced by the substituents on the isocyanate .
Biochemical Pathways
The reactions between hexyl isocyanate and small molecules like water are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The hydrolysis of hexyl isocyanate can lead to the formation of carbamate or imidic acid , which are key components in various biochemical pathways.
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 0873 g/mL at 25 °C .
Result of Action
The hydrolysis of hexyl isocyanate results in the formation of carbamate or imidic acid . These products can be used in the synthesis of various polymers, including polyurethanes . Additionally, hexyl isocyanate has been investigated for its antigenicity in the guinea pig animal model of hapten-specific respiratory hypersensitivity .
Action Environment
The action of hexyl isocyanate can be influenced by environmental factors such as the presence of water and other small molecules . For instance, additional water molecules are predicted to lower the barriers to hydrolysis significantly . Furthermore, the compound should be stored in a well-ventilated place and kept cool to maintain its stability .
生化学分析
Biochemical Properties
Hexyl isocyanate plays a significant role in biochemical reactions due to its high reactivity towards nucleophiles. It interacts with a variety of biomolecules, including enzymes, proteins, and other nucleophiles such as alcohols and amines. The compound forms stable urethane linkages when reacting with alcohols and urea derivatives when reacting with amines . These interactions are crucial in the synthesis of polyurethanes and other polymeric materials.
Cellular Effects
Hexyl isocyanate has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to hexyl isocyanate can lead to respiratory sensitization and inflammation in the respiratory tract . Additionally, it may cause changes in gene expression related to stress responses and detoxification pathways.
Molecular Mechanism
The molecular mechanism of hexyl isocyanate involves its interaction with nucleophilic sites on biomolecules. The compound’s electrophilic nature allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, hexyl isocyanate can inhibit enzymes by modifying their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexyl isocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to moisture, leading to the formation of amines and carbon dioxide . Long-term exposure to hexyl isocyanate in in vitro or in vivo studies has shown that it can cause persistent respiratory sensitization and chronic inflammation . These effects highlight the importance of proper handling and storage of the compound in laboratory environments.
Dosage Effects in Animal Models
The effects of hexyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild respiratory irritation and sensitization. At higher doses, hexyl isocyanate can lead to severe respiratory distress, inflammation, and even systemic toxicity . Threshold effects observed in studies indicate that there is a dose-dependent relationship between hexyl isocyanate exposure and adverse health outcomes.
Metabolic Pathways
Hexyl isocyanate is involved in metabolic pathways that include its conjugation with glutathione in the liver. This conjugation is part of the mercapturic acid pathway, which facilitates the detoxification and excretion of the compound . The interaction with glutathione and other cofactors helps to mitigate the toxic effects of hexyl isocyanate and promotes its elimination from the body.
Transport and Distribution
Within cells and tissues, hexyl isocyanate is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich tissues . This distribution pattern can influence its localization and potential toxicity, particularly in organs such as the liver and lungs.
Subcellular Localization
Hexyl isocyanate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on protein function and cellular metabolism . Post-translational modifications and targeting signals play a role in directing hexyl isocyanate to these subcellular locations, impacting its activity and function.
準備方法
Synthetic Routes and Reaction Conditions: Hexyl isocyanate can be synthesized through several methods. One common method involves the reaction of hexylamine with phosgene (COCl₂). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield hexyl isocyanate and hydrogen chloride (HCl) .
Industrial Production Methods: In industrial settings, hexyl isocyanate is typically produced using the phosgene method due to its efficiency and high yield. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These methods include the thermal decomposition of carbamates, which are formed by reacting hexylamine with carbon monoxide, dimethyl carbonate, or urea .
化学反応の分析
Types of Reactions: Hexyl isocyanate undergoes various chemical reactions, primarily involving nucleophiles such as water, alcohols, and amines. These reactions typically involve the attack of the nucleophile on the carbon atom of the isocyanate group .
Common Reagents and Conditions:
Alcohols: React with hexyl isocyanate to form urethanes (carbamates).
Amines: React with hexyl isocyanate to form substituted ureas.
Major Products:
Carbamic Acid: Formed from the reaction with water, which further decomposes to hexylamine and carbon dioxide.
Urethanes (Carbamates): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
類似化合物との比較
Hexyl isocyanate can be compared with other isocyanates, such as:
- Butyl isocyanate
- Octyl isocyanate
- Phenyl isocyanate
- Hexamethylene diisocyanate
Uniqueness: Hexyl isocyanate is unique due to its specific chain length and reactivity profile. Compared to shorter-chain isocyanates like butyl isocyanate, hexyl isocyanate offers different physical properties and reactivity, making it suitable for specific applications in polymer synthesis and material science .
特性
IUPAC Name |
1-isocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJPRQPHZGHVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26746-07-6 | |
| Record name | Hexane, 1-isocyanato-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26746-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062492 | |
| Record name | Hexane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2525-62-4 | |
| Record name | Hexyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hexyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T9YK3VJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)

